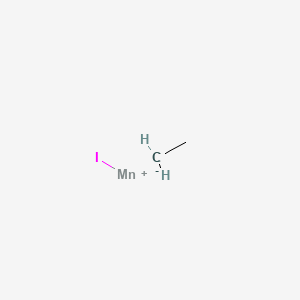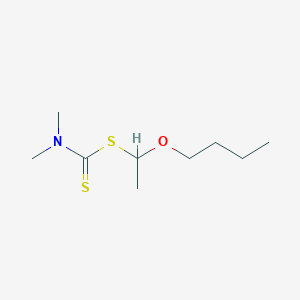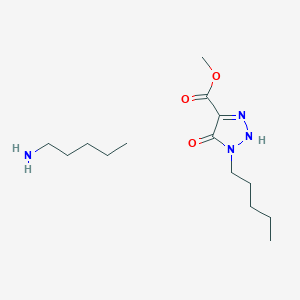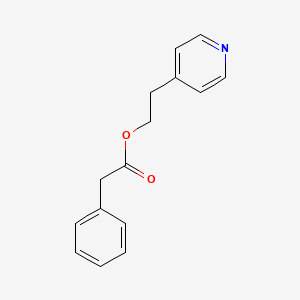![molecular formula C22H20INS B14358128 3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide CAS No. 90328-28-2](/img/structure/B14358128.png)
3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. The unique structure of this compound, featuring a benzothiazolium core with naphthyl and ethyl substituents, contributes to its distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Alkylation: The benzothiazole core is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Condensation with Naphthyl Substituent: The final step involves the condensation of the alkylated benzothiazole with a naphthyl-substituted prop-1-en-1-one under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium core or the naphthyl substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazolium salts.
科学研究应用
3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photophysics: Studied for its fluorescence and solvatochromic properties, making it useful in sensing and imaging applications.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and its ability to interact with biological targets.
作用机制
The mechanism of action of 3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- 2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
- 3-Ethyl-2-[2-(phenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
Uniqueness
3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide is unique due to the presence of both naphthyl and ethyl substituents, which contribute to its distinct photophysical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and structural characteristics.
属性
CAS 编号 |
90328-28-2 |
|---|---|
分子式 |
C22H20INS |
分子量 |
457.4 g/mol |
IUPAC 名称 |
3-ethyl-2-(2-naphthalen-1-ylprop-1-enyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C22H20NS.HI/c1-3-23-20-13-6-7-14-21(20)24-22(23)15-16(2)18-12-8-10-17-9-4-5-11-19(17)18;/h4-15H,3H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
XKYVLCVNIGDITD-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C)C3=CC=CC4=CC=CC=C43.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)


![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)


![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)


![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)

